molecular formula C22H25N3O4S B4498003 1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

Cat. No.: B4498003
M. Wt: 427.5 g/mol
InChI Key: WFQCANHENMUHHQ-UHFFFAOYSA-N
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Description

1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that features a combination of indole, pyrrolidine, and sulfonamide groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves multiple steps, including the formation of the indole core, the introduction of the pyrrolidine moiety, and the attachment of the sulfonamide group. The synthetic route typically starts with the preparation of the indole nucleus, followed by the functionalization of the indole ring to introduce the sulfonamide group. The pyrrolidine moiety is then attached through a series of reactions involving amide bond formation and acetylation .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE include other indole derivatives, pyrrolidine-containing compounds, and sulfonamides. These compounds share structural similarities but may differ in their specific biological activities and applications. For example:

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological properties and potential therapeutic benefits .

Properties

IUPAC Name

1-acetyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-16(26)25-12-10-17-13-20(8-9-21(17)25)30(28,29)23-14-18-5-2-3-6-19(18)15-24-11-4-7-22(24)27/h2-3,5-6,8-9,13,23H,4,7,10-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQCANHENMUHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 3
1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 5
1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

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